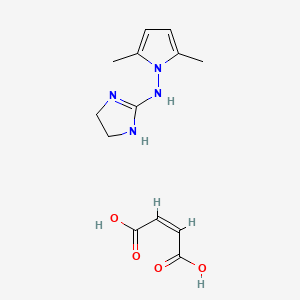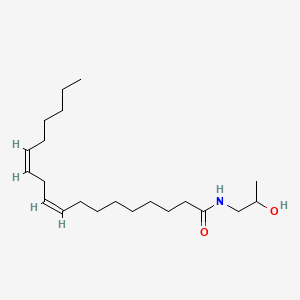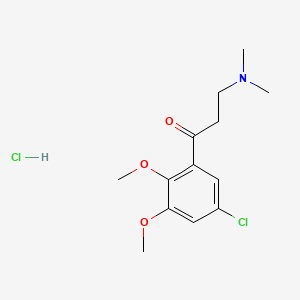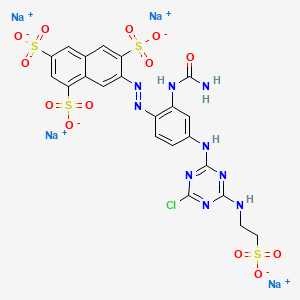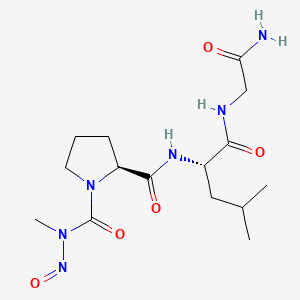
beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride: is a synthetic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex structure, which includes a phenethyl alcohol core substituted with diethylaminomethyl and ethyl groups, and a benzoate ester moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride typically involves multiple steps:
-
Formation of Phenethyl Alcohol Core: : The initial step involves the synthesis of the phenethyl alcohol core. This can be achieved through the reduction of phenylacetic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
-
Introduction of Diethylaminomethyl Group: : The phenethyl alcohol is then reacted with diethylamine in the presence of formaldehyde to introduce the diethylaminomethyl group. This step is typically carried out under basic conditions using sodium hydroxide (NaOH) as a catalyst.
-
Ethyl Substitution: : The ethyl group is introduced via an alkylation reaction using ethyl bromide (C2H5Br) in the presence of a strong base like potassium carbonate (K2CO3).
-
Benzoate Ester Formation: : The final step involves the esterification of the alcohol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride (SOCl2) to form the benzoate ester.
-
Hydrochloride Salt Formation: : The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid (HCl).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely, ensuring high yield and purity.
Purification Techniques: Techniques such as recrystallization, distillation, and chromatography are employed to purify the final product.
Quality Control: Rigorous quality control measures, including spectroscopic and chromatographic analysis, are implemented to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethyl alcohol moiety, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoate ester back to the alcohol.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions, where the diethylamine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2R) can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Biology
Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.
Cell Signaling: It helps in understanding cell signaling mechanisms due to its structural similarity to certain neurotransmitters.
Medicine
Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Diagnostic Tools: It is used in the development of diagnostic reagents and imaging agents.
Industry
Material Science: The compound is used in the synthesis of polymers and other materials with specific properties.
Agrochemicals: It serves as an intermediate in the production of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.
Pathways Involved: It influences various biochemical pathways, including those involved in neurotransmission and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol acetate
- Beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol propionate
- Beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol butyrate
Uniqueness
- Structural Features : The presence of the benzoate ester and hydrochloride salt form distinguishes it from other similar compounds.
- Reactivity : Its unique reactivity profile, particularly in substitution and oxidation reactions, sets it apart.
- Applications : The compound’s diverse applications in various scientific fields highlight its versatility and importance.
This detailed article provides a comprehensive overview of beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
102586-20-9 |
|---|---|
Molekularformel |
C22H30ClNO2 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
[2-(diethylaminomethyl)-2-phenylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-22(17-23(5-2)6-3,20-15-11-8-12-16-20)18-25-21(24)19-13-9-7-10-14-19;/h7-16H,4-6,17-18H2,1-3H3;1H |
InChI-Schlüssel |
XMGKUKGPSZQSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN(CC)CC)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




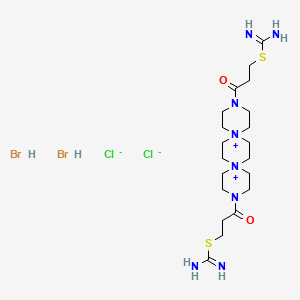
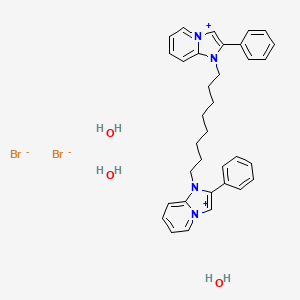

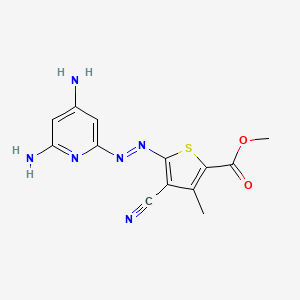
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
